1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine
1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine
Agonist of transient receptor potential channels 3 and 2 (TRPML3 & TRPML2); High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
692762-00-8
VCID:
VC0006149
InChI:
InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3
SMILES:
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C
Molecular Formula:
C17H27N3O2S
Molecular Weight:
337.5 g/mol
1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine
CAS No.: 692762-00-8
Inhibitors
VCID: VC0006149
Molecular Formula: C17H27N3O2S
Molecular Weight: 337.5 g/mol
CAS No. | 692762-00-8 |
---|---|
Product Name | 1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine |
Molecular Formula | C17H27N3O2S |
Molecular Weight | 337.5 g/mol |
IUPAC Name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Standard InChI | InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |
Standard InChIKey | WPBRWZIGDANJAJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Canonical SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Description | Agonist of transient receptor potential channels 3 and 2 (TRPML3 & TRPML2); High Quality Biochemicals for Research Uses |
Solubility | 3.8 [ug/mL] |
Synonyms | 1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine; SR-01000322559; ML-122; SF-41; SID-24787221 |
PubChem Compound | 701237 |
Last Modified | Nov 11 2021 |
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